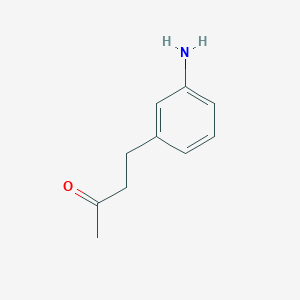

4-(3-Aminophenyl)butan-2-one

Descripción

4-(3-Aminophenyl)butan-2-one is a substituted butan-2-one derivative characterized by a phenyl ring with an amino (-NH₂) group at the meta position. This structural motif confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Propiedades

Fórmula molecular |

C10H13NO |

|---|---|

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

4-(3-aminophenyl)butan-2-one |

InChI |

InChI=1S/C10H13NO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 |

Clave InChI |

FOVPRGCATPCQBS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCC1=CC(=CC=C1)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly impacts the compound’s properties:

- Electron-donating groups (e.g., -NH₂, -OH) enhance solubility in polar solvents and may increase bioavailability.

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density, affecting reactivity and stability.

Table 1: Key Properties of Butan-2-one Derivatives

*Calculated based on molecular formula.

Tyrosinase Inhibition and Melanogenesis Suppression

- 4-(Phenylsulfanyl)butan-2-one: Demonstrated potent tyrosinase inhibition (IC₅₀ ~10 µM) and suppressed melanin synthesis in melanoma cells by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Compared to arbutin, it showed superior efficacy and lower cytotoxicity .

- 4-(3-Aminophenyl)butan-2-one: The amino group may enhance interactions with tyrosinase’s active site via hydrogen bonding, though experimental data are needed to confirm this hypothesis.

Antimicrobial and Insecticidal Activity

- 4-(N-Methyl-N-phenylamino)butan-2-one: Exhibited strong antibacterial and antifungal activity (MIC <50 µg/mL) and larvicidal effects (LD₅₀ = 330.69 µg/mL) against Spodoptera litura . The primary amino group in 4-(3-Aminophenyl)butan-2-one could offer similar or enhanced bioactivity due to increased nucleophilicity.

Table 2: Research Priorities

| Property | Priority Level | Rationale |

|---|---|---|

| Tyrosinase Inhibition | High | Validate efficacy against melanogenesis |

| Toxicity Profile | High | Assess amine-related risks |

| Synthetic Optimization | Medium | Improve yield and purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.